7-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)dibenzo[c,h]acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenz[C,h]acridine, 7-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]- is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) This compound is characterized by its unique structure, which includes a dibenzacridine core and a boronate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenz[C,h]acridine, 7-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]- typically involves multi-step organic synthesis techniques. One common method includes the Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated dibenzacridine under palladium catalysis. The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene or ethanol, under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Dibenz[C,h]acridine, 7-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydro derivatives. Substitution reactions typically result in various functionalized derivatives of the original compound.
Scientific Research Applications
Dibenz[C,h]acridine, 7-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of Dibenz[C,h]acridine, 7-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]- involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, causing mutations and potentially leading to carcinogenesis . The boronate ester group allows it to participate in Suzuki coupling reactions, making it valuable in synthetic organic chemistry.
Comparison with Similar Compounds
Similar Compounds
Dibenz[a,j]acridine: Another polycyclic aromatic hydrocarbon with similar mutagenic properties.
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine: A compound with a similar boronate ester group.
Uniqueness
Dibenz[C,h]acridine, 7-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]- is unique due to its combination of a dibenzacridine core and a boronate ester group
Properties
Molecular Formula |
C33H28BNO2 |
---|---|
Molecular Weight |
481.4 g/mol |
IUPAC Name |
13-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene |
InChI |
InChI=1S/C33H28BNO2/c1-32(2)33(3,4)37-34(36-32)24-17-13-23(14-18-24)29-27-19-15-21-9-5-7-11-25(21)30(27)35-31-26-12-8-6-10-22(26)16-20-28(29)31/h5-20H,1-4H3 |
InChI Key |
BKZXOGBDBNXKEG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=C4C=CC5=CC=CC=C5C4=NC6=C3C=CC7=CC=CC=C76 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.